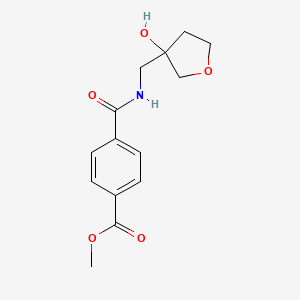

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(3-hydroxyoxolan-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)11-4-2-10(3-5-11)12(16)15-8-14(18)6-7-20-9-14/h2-5,18H,6-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBGIJTVIFQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-hydroxytetrahydrofuran in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to enhanced biological activity. Notably, derivatives of this compound have been explored for their potential as β-lactamase inhibitors , which are crucial in combating antibiotic resistance.

β-Lactamase Inhibition

Recent studies have highlighted the compound's role as a precursor in the development of novel β-lactamase inhibitors. These inhibitors are designed to counteract the enzymatic activity of β-lactamases, which are produced by bacteria to resist β-lactam antibiotics like penicillin. The compound's ability to form covalent bonds with active site residues of β-lactamases enhances its efficacy in restoring the activity of β-lactam antibiotics against resistant strains .

Drug Development

The compound is also significant in the context of drug development, particularly in creating new therapeutic agents for treating various diseases.

Antiviral Agents

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate has been identified as a key intermediate in synthesizing antiviral drugs, including those targeting retroviruses such as HIV. The 3-hydroxytetrahydrofuran moiety is known for its utility in enhancing the pharmacological properties of antiviral agents .

Chemotherapeutic Applications

In cancer research, derivatives of this compound have been investigated for their potential use in chemotherapy. The structural characteristics allow for modifications that can improve the selectivity and potency of anticancer drugs, particularly those targeting specific cancer pathways .

Biochemical Applications

The biochemical applications of methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate extend to its use as a biochemical probe or reagent.

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies, particularly those involving enzymes that are critical in metabolic pathways. By modifying its structure, researchers can design specific inhibitors that help elucidate enzyme mechanisms and metabolic pathways .

Case Studies and Research Findings

Several case studies have documented the efficacy and versatility of methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate in various applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound’s carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Triflusulfuron’s trifluoroethoxy group enhances lipophilicity and metabolic resistance compared to ethoxy or methoxy groups in ethametsulfuron and metsulfuron .

- Hydrogen Bonding: The carbamoyl group in the target compound may mimic the sulfonylurea’s hydrogen-bonding capacity, critical for ALS enzyme inhibition.

Methyl 3-Bromo-4-Methylbenzoate

This simpler benzoate ester lacks the carbamoyl and hydroxytetrahydrofuran groups but shares the methyl ester core. Key differences include:

- Reactivity : The bromine atom at the 3-position increases electrophilicity, making it more reactive in substitution reactions compared to the carbamoyl-linked target compound.

- Hazards: Classified as a skin and eye irritant, Methyl 3-bromo-4-methylbenzoate’s hazards stem from its halogenated structure.

Research Findings and Implications

Molecular Docking and Binding Affinity

The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. For Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate:

- Hydrophobic Enclosure : The tetrahydrofuran ring may engage in lipophilic interactions with protein pockets, akin to triflusulfuron’s trifluoroethoxy group.

Structural Determination and Challenges

SHELX programs () are widely used for small-molecule crystallography. The target compound’s complex structure (e.g., stereochemistry at the hydroxytetrahydrofuran center) may necessitate advanced refinement techniques, such as SHELXL, to resolve conformational ambiguities .

Biological Activity

Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate, a compound with the CAS number 2034419-17-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate is CHNO, with a molecular weight of 279.29 g/mol. The compound features a benzoate moiety linked to a hydroxytetrahydrofuran derivative via a carbamoyl group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate can be attributed to its ability to modulate various signaling pathways and enzymatic activities:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in cancer models by targeting critical survival pathways such as the Akt/NFκB signaling pathway. For instance, derivatives like 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) have demonstrated the ability to induce apoptosis in prostate cancer cells through these pathways .

- Antimicrobial Activity : Compounds with structural similarities have exhibited antimicrobial properties against various pathogens, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This suggests that Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate may also possess similar activities.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into potential applications for Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate:

- Cancer Research : A study on curcumin derivatives revealed that modifications to the benzoate structure could enhance anticancer activity by increasing solubility and bioavailability while retaining favorable biological properties .

- Antimicrobial Studies : Research focusing on benzothiazole derivatives demonstrated promising activity against multidrug-resistant bacteria, indicating that structural modifications can lead to enhanced efficacy against challenging pathogens .

Table of Biological Activities

Synthesis and Derivatives

The synthesis of Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate involves several steps that may include the formation of the hydroxytetrahydrofuran moiety and subsequent coupling with benzoic acid derivatives. The versatility in synthesizing related compounds allows for exploration into various substitutions that could enhance biological activity.

Synthetic Pathway Overview

- Synthesis of Hydroxytetrahydrofuran : The starting material can be synthesized through cyclization reactions from suitable precursors like butanetriol or via hydroboration methods .

- Coupling Reaction : The hydroxytetrahydrofuran can then be reacted with benzoic acid derivatives using carbamoylation techniques to yield the final product.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(((3-hydroxytetrahydrofuran-3-yl)methyl)carbamoyl)benzoate?

The synthesis typically involves coupling a benzoate derivative with a hydroxytetrahydrofuran-containing amine. A general method includes:

- Step 1 : Activation of the carboxylic acid group (e.g., 4-carboxybenzoate) using carbodiimide reagents like DCC or EDC to form an active ester intermediate.

- Step 2 : Reaction with (3-hydroxytetrahydrofuran-3-yl)methylamine under inert conditions, followed by purification via column chromatography. Key challenges include controlling stereochemistry at the hydroxytetrahydrofuran moiety and avoiding side reactions during coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm the carbamate linkage and tetrahydrofuran ring integrity.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving crystal structure and confirming stereochemistry (if crystalline). Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. What safety precautions are recommended when handling this compound?

Based on structural analogs, this compound may exhibit acute toxicity (oral, dermal, inhalation; Category 4). Recommended precautions:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from light and moisture. Emergency procedures should align with GHS guidelines .

Advanced Research Questions

Q. How can structural ambiguities in the hydroxytetrahydrofuran moiety be resolved during crystallographic refinement?

Use programs like SHELXL for small-molecule refinement. Strategies include:

Q. How to address conflicting spectroscopic data between synthetic batches?

Methodological approaches:

Q. What strategies mitigate low yields in carbamate formation during synthesis?

Optimization steps:

- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.

- Catalysis : Add DMAP to accelerate carbamate bond formation.

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions. Post-reaction, employ LC-MS to quantify unreacted starting materials .

Q. How to reconcile discrepancies in bioactivity assays for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.